4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine
Description
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine (CAS: 59758-99-5) is a fluorinated pyridine derivative characterized by a tert-butoxy group at the 4-position, fluorine atoms at the 2- and 5-positions, and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₃F₂NO, with a molecular weight of 201.23 g/mol (calculated). This compound is commercially available at 95% purity, as noted in supplier catalogs .
Properties
IUPAC Name |
2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRNFGVNHDQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1F)F)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluoro-3-methylpyridine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another approach involves the use of tert-butyl chloride and a base, such as potassium tert-butoxide, to introduce the tert-butoxy group onto the pyridine ring. This reaction is usually performed in an organic solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atoms can influence the electronic properties of the pyridine ring. These interactions can modulate the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights structural differences and similarities between 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine and related compounds:
| Compound Name (Catalog No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₃F₂NO | 201.23 | 4-tert-butoxy, 2,5-difluoro, 3-methyl |
| (±)-trans-1-tert-Butyl 3-methyl ... (HB613) | C₂₀H₂₈FN₃O₄ | 393.45 | 2-fluoro, 6-pyrrolidinyl, 3-methyl ester, 1-tert-butyl ester |
| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)... (HB614) | C₁₄H₂₀FN₃O₂ | 281.33 | 2-fluoro, 6-pyrrolidinyl, 3-carbamate |
| 6-(3-((tert-Butyldimethylsilyloxy)... (HB615) | C₁₆H₂₆FIN₂OSi | 436.38 | 2-fluoro, 3-iodo, 6-pyrrolidinyl with silyl ether |
| tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | C₁₂H₁₇N₃O₄ | 279.28 | 4-hydroxy, 5-methoxy, 3-carbamate |
Key Observations :
- Substituent Diversity : The target compound lacks heterocyclic appendages (e.g., pyrrolidinyl in HB613–HB615) but features a rare combination of 2,5-difluoro and 3-methyl groups, which enhances steric and electronic effects .
- Molecular Weight : The target compound has a significantly lower molecular weight than HB613–HB615 due to fewer functional groups .
- Fluorine vs.
Biological Activity
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural characteristics that may contribute to various pharmacological effects, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine ring substituted with a tert-butoxy group and two fluorine atoms at the 2 and 5 positions. The presence of these functional groups can influence the compound's lipophilicity, solubility, and overall biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, compounds similar to this compound have shown significant bactericidal activity against Mycobacterium tuberculosis at concentrations below 1 μg/ml. This activity was observed in human macrophages, indicating the potential for intracellular efficacy against pathogens .
The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific biological targets. For example, some studies suggest that these compounds may inhibit essential bacterial enzymes or disrupt cellular processes critical for pathogen survival. The precise mechanism for this compound remains to be elucidated but could involve similar pathways.
Case Study 1: Antitubercular Activity
In a study examining various pyridine derivatives, researchers identified that certain structural modifications could enhance activity against M. tuberculosis. While specific data on this compound is limited, the insights gained from related compounds suggest that optimizing the fluorine substitution pattern may improve its efficacy against drug-resistant strains .
Case Study 2: Selectivity and Cytotoxicity
Another area of interest is the selectivity of pyridine derivatives towards bacterial cells versus mammalian cells. Compounds with similar structures have been shown to exhibit low cytotoxicity towards human cells while maintaining potent activity against bacterial targets. This balance is crucial for developing therapeutics that minimize adverse effects while effectively treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital in optimizing the biological activity of this compound. Preliminary data suggest that modifications to the tert-butoxy group and the position of fluorine atoms can significantly affect antimicrobial potency and selectivity .
| Compound | Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | TBD (to be determined) | TBD | TBD |
| Related Pyridine Derivative A | Antimicrobial | <1 | High |
| Related Pyridine Derivative B | Antimicrobial | <0.1 | Moderate |
Q & A
What synthetic strategies are effective for introducing the tert-butoxy group into pyridine derivatives, and how can regioselectivity challenges be addressed?
Basic : The tert-butoxy group is typically introduced via nucleophilic substitution or protective group chemistry. For example, tert-butoxycarbonyl (Boc) protection, as seen in tert-butyl carbamate intermediates (e.g., tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate), can be achieved using Boc anhydride under basic conditions . Microwave-assisted coupling (e.g., Biotage Initiator+ at 140°C) with palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride improves reaction efficiency .
Advanced : Regioselectivity in difluorinated pyridines is influenced by steric and electronic factors. Fluorination at positions 2 and 5 may require directed ortho-metalation or halogen-exchange reactions. Computational modeling (e.g., DFT) can predict reactive sites, while low-temperature NMR monitoring helps track intermediates .
How can the purity and structural integrity of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine be validated?
Basic : Analytical methods include:
- HPLC : Retention time comparison (e.g., 1.23 minutes under SQD-FA05 conditions) .
- LCMS : Confirm molecular ion peaks (e.g., m/z 757 [M+H]+ for related tert-butyl esters) .
Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) resolve fluorine coupling patterns. X-ray crystallography (as in 3-ethyl-5-(4-methoxyphenoxy)imidazo[4,5-b]pyridine) provides definitive stereochemical data .
What are common stability issues during storage, and how can decomposition be mitigated?
Basic : The compound is sensitive to hydrolysis due to the tert-butoxy group. Store under inert atmosphere (argon) at -20°C in anhydrous solvents like dichloromethane .
Advanced : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LCMS analysis identify degradation products. Silica gel chromatography (e.g., ethyl acetate/hexane gradients) effectively removes moisture-induced impurities .
How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
Basic : The bulky tert-butyl group hinders coupling at adjacent positions. Suzuki-Miyaura reactions require electron-deficient aryl boronic acids (e.g., trifluoromethyl-substituted) to enhance reactivity .
Advanced : Kinetic studies using stopped-flow IR reveal slower oxidative addition steps with tert-butyl-substituted substrates. Ligand screening (e.g., SPhos vs. XPhos) improves Pd catalyst turnover .
What methodologies resolve contradictions in reported synthetic yields for tert-butoxy pyridine derivatives?
Basic : Reproducibility issues arise from trace moisture or oxygen. Strict Schlenk techniques and anhydrous NaSO drying (as in ) enhance yield consistency .
Advanced : Design of Experiments (DoE) optimizes variables (temperature, catalyst loading). For example, a 3-factor Box-Behnken design reduced yield variability from 11.1% to 85% in carbamate deprotection .
How can the biological relevance of this compound be explored?
Advanced : Docking studies with proteins (e.g., kinase targets) assess binding affinity. Fluorine’s electronegativity enhances interactions with ATP-binding pockets. In vitro assays (e.g., IC determination) validate computational predictions .
What are best practices for scaling up lab-scale syntheses while maintaining regiochemical control?
Advanced : Continuous-flow reactors minimize thermal gradients during fluorination. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time. For example, transitioning from batch to flow increased yield from 70% to 92% in a related pyridine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
